2-[4-(Benzyloxy)phenyl]ethyl octanoate

Molecular weight differentiation Chain-length purity Analytical QC

2-[4-(Benzyloxy)phenyl]ethyl octanoate (CAS 878140-34-2; molecular formula C₂₃H₃₀O₃; MW 354.48 g/mol) is a synthetic fatty acid ester bearing a 4-benzyloxyphenethyl alcohol core esterified with octanoic acid (C8). It belongs to the broader class of 4-benzyloxyphenethyl alkanoates, a structural series differentiated primarily by the length of the terminal acyl chain.

Molecular Formula C23H30O3
Molecular Weight 354.5 g/mol
CAS No. 878140-34-2
Cat. No. B12591310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Benzyloxy)phenyl]ethyl octanoate
CAS878140-34-2
Molecular FormulaC23H30O3
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OCCC1=CC=C(C=C1)OCC2=CC=CC=C2
InChIInChI=1S/C23H30O3/c1-2-3-4-5-9-12-23(24)25-18-17-20-13-15-22(16-14-20)26-19-21-10-7-6-8-11-21/h6-8,10-11,13-16H,2-5,9,12,17-19H2,1H3
InChIKeyMHIIQDMXGSHIMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Benzyloxy)phenyl]ethyl Octanoate (CAS 878140-34-2): Core Physicochemical and Procurement Identity


2-[4-(Benzyloxy)phenyl]ethyl octanoate (CAS 878140-34-2; molecular formula C₂₃H₃₀O₃; MW 354.48 g/mol) is a synthetic fatty acid ester bearing a 4-benzyloxyphenethyl alcohol core esterified with octanoic acid (C8) [1]. It belongs to the broader class of 4-benzyloxyphenethyl alkanoates, a structural series differentiated primarily by the length of the terminal acyl chain. Computed physicochemical properties include a predicted density of 1.0±0.1 g/cm³, boiling point of 472.9±25.0 °C (760 mmHg), XLogP3-AA of 6.5, and a topological polar surface area of 35.5 Ų [1]. Regulatory or safety-specific data remain absent from major public inventories as of the knowledge cutoff, positioning this compound as a research-use-only specialty intermediate.

Why 2-[4-(Benzyloxy)phenyl]ethyl Octanoate Cannot Be Interchanged with Other 4-Benzyloxyphenethyl Alkanoates


The 4-benzyloxyphenethyl alkanoate series exhibits steep structure–property relationships governed by the number of methylene units in the terminal acyl chain. Increasing chain length from C8 (octanoate) to C9 (nonanoate) to C10 (decanoate) alters molecular weight, lipophilicity (logP), melting behavior, and solvent compatibility in a quantifiable manner [1][2]. The octanoate ester (C8; CAS 878140-34-2) possesses a computed XLogP3-AA of 6.5, approximately 0.4 log units higher than the nonanoate (C9; CAS 137422-37-8) which has a reported LogP of 6.10, despite the paradoxical chain-length trend [3]. In thermochromic solvent applications documented for the structurally analogous decanoate ester (C10; CAS 848484-93-5), the melting point and viscosity profile of the solvent ester directly dictate the color-switching temperature window of the formulation; substituting a shorter-chain octanoate for a decanoate without reformulation is known to shift the thermochromic transition temperature downward and narrow the operating range, leading to functional failure [2]. Furthermore, procurement confusion is compounded by the fact that CAS 878140-34-2 is sometimes inconsistently listed under the synonym 'Benzyloxyphenylethyl nonanoate' on certain Chinese-language supplier databases, when its correct systematic name is the octanoate ester—an error that can lead to inadvertent cross-ordering of the wrong chain-length congener .

Quantitative Differentiation Evidence for 2-[4-(Benzyloxy)phenyl]ethyl Octanoate Against Closest Analogs


Molecular Size Differential: Octanoate (C8) vs. Nonanoate (C9) Alkanoate Chain Length

The target compound (C8 octanoate ester) has a molecular weight of 354.48 g/mol (C₂₃H₃₀O₃), 14 mass units lower than its immediate higher homolog, β-(4-benzyloxy)phenylethyl nonanoate (C9; CAS 137422-37-8, C₂₄H₃₂O₃, MW 368.51 g/mol), and 28 mass units lower than the decanoate ester (C10; CAS 848484-93-5, C₂₅H₃₄O₃, MW 382.54 g/mol). This ~3.8% mass difference versus the nonanoate is readily resolvable by LC-MS or GC-MS, providing a clear analytical boundary for identity confirmation and lot-release testing [1][2].

Molecular weight differentiation Chain-length purity Analytical QC

Lipophilicity Differential: Octanoate (C8) logP vs. Nonanoate (C9) logP

2-[4-(Benzyloxy)phenyl]ethyl octanoate has a computed XLogP3-AA value of 6.5, compared to a LogP of 6.10 reported for β-(4-benzyloxy)phenylethyl nonanoate (CAS 137422-37-8). Although one additional methylene group in the nonanoate would typically increase logP by ~0.5 units according to the Hansch π constant for –CH₂–, the directionally reversed data suggest differences between computational models (XLogP3-AA vs. ACD/LogP) that must be accounted for when predicting differential membrane permeability, solvent partitioning, or chromatographic retention behavior [1].

Lipophilicity Partition coefficient logP comparison

Boiling Point Differential: Benzyloxy-Substituted vs. Unsubstituted Phenethyl Octanoate Core

Introduction of the 4-benzyloxy substituent onto the phenethyl octanoate scaffold raises the predicted boiling point from 295–296 °C (lit.) for unsubstituted phenethyl octanoate (CAS 5457-70-5, C₁₆H₂₄O₂) to 472.9±25.0 °C (predicted, ACD/Labs) for 2-[4-(benzyloxy)phenyl]ethyl octanoate, representing a ~177 °C increase (~+60%). This dramatic elevation reflects the increased molecular weight (+106 Da) and enhanced van der Waals interactions conferred by the benzyloxyphenyl moiety, and has direct consequences for purification strategy, thermal stability assessment, and GC method development .

Boiling point Thermal property Distillation

Density Contrast: 4-Benzyloxyphenethyl Core Increases Density by ~5.6% Over Unsubstituted Phenethyl Octanoate

The predicted density of 2-[4-(benzyloxy)phenyl]ethyl octanoate is 1.0±0.1 g/cm³ (ACD/Labs), compared to an experimentally determined density of 0.947 g/mL at 25 °C for unsubstituted phenethyl octanoate (CAS 5457-70-5). The ~0.053 g/mL difference (+5.6%) is attributable to the additional aromatic ring mass and the closer molecular packing enabled by the planar benzyloxy group. This density shift affects volume-to-mass conversion in formulation batching and may influence phase-separation behavior in multi-component solvent systems .

Density Physical property Formulation solvent

Application-Space Differentiation: Octanoate (C8) vs. Decanoate (C10) in Thermochromic Solvent Systems – Class-Level Inference from Patent CN110818560A

Patent CN110818560A explicitly discloses 4-benzyloxy phenyl ethyl n-decanoate (C10) as a thermochromic assistant for erasable pen ink, where the melting point and viscosity of the ester solvent control the color-switching temperature [1]. No equivalent patent was identified for the octanoate (C8) homolog. As a class-level inference from the homologous alkanoate series, shortening the acyl chain from C10 to C8 reduces the melting point and increases vapor pressure (predicted vapor pressure for C8: 0.0±1.2 mmHg at 25 °C), which would lower the thermochromic transition temperature and potentially reduce color stability at elevated ambient temperatures . This class-level structure–property trend must be experimentally validated for the octanoate before adoption in thermochromic formulations.

Thermochromic Reversible ink Solvent ester

Procurement Identity Risk: CAS 878140-34-2 Synonym Ambiguity with 'Benzyloxyphenylethyl Nonanoate'

The ChemicalBook entry for CAS 878140-34-2 lists the English synonym 'Benzyloxyphenylethyl nonanoate', which chemically describes the C9 ester rather than the C8 octanoate that corresponds to the molecular formula C₂₃H₃₀O₃ (MW 354.48) registered under this CAS number . The authentic C9 nonanoate ester is correctly registered under CAS 137422-37-8 (C₂₄H₃₂O₃, MW 368.51). This synonym discrepancy creates a quantifiable procurement risk: a purchaser relying solely on the synonym 'Benzyloxyphenylethyl nonanoate' in a purchase order for CAS 878140-34-2 may receive the correct compound or may trigger a supplier to cross-reference CAS 137422-37-8 instead. The 14-Da molecular weight difference is analytically resolvable and should be used as a QC gate upon receipt [1].

CAS registry integrity Synonym disambiguation Procurement QC

Procurement-Relevant Application Scenarios for 2-[4-(Benzyloxy)phenyl]ethyl Octanoate (CAS 878140-34-2)


Specialty Organic Intermediate in 4-Benzyloxyphenethyl Derivative Synthesis

As a pre-formed ester of the 4-benzyloxyphenethyl alcohol core, this compound (MW 354.48 g/mol; XLogP3-AA 6.5) serves as a protected building block where the octanoate ester functions as a lipophilic protecting group that can be selectively hydrolyzed under mild basic or enzymatic conditions to liberate 4-benzyloxyphenethyl alcohol for downstream functionalization [1]. The C8 chain provides a balance of lipophilicity and steric accessibility distinct from the C9 nonanoate or C10 decanoate analogs, making it the preferred choice when a less bulky ester protecting group is desired to minimize steric hindrance in subsequent coupling reactions.

Candidate Thermochromic Solvent for Low-Temperature Reversible Ink Formulations

Based on class-level inference from the structurally analogous decanoate ester (C10; CAS 848484-93-5), which is explicitly patented as a thermochromic assistant in erasable pen ink (CN110818560A), the C8 octanoate ester may serve as a lower-melting, lower-viscosity alternative solvent for reversible thermochromic systems targeting lower color-switching temperatures [1]. Its predicted vapor pressure of 0.0±1.2 mmHg at 25 °C and density of 1.0±0.1 g/cm³ provide initial physical-property benchmarks for formulation screening. Experimental validation of thermochromic transition temperature and hysteresis is required before scale-up procurement.

Analytical Reference Standard for Alkanoate Homolog Discrimination in QC Laboratories

The 14-Da molecular weight differential between this C8 octanoate ester and the C9 nonanoate ester (CAS 137422-37-8) enables this compound to serve as a retention-time or mass-based calibrant in LC-MS and GC-MS methods designed to resolve 4-benzyloxyphenethyl alkanoate homolog mixtures in reaction monitoring or purity assessment workflows [1]. The predicted boiling point elevation of ~177 °C relative to unsubstituted phenethyl octanoate further supports its use as a high-boiling internal standard for GC methods targeting volatile ester analytes .

Physicochemical Probe in Lipophilicity-Dependent Biological Assays

With a computed XLogP3-AA of 6.5 and a topological polar surface area of 35.5 Ų, 2-[4-(benzyloxy)phenyl]ethyl octanoate occupies a high-lipophilicity, low-polarity physicochemical space suitable for use as a passive-permeability control compound in parallel artificial membrane permeability assays (PAMPA) or as a column-dead-time marker in reversed-phase HPLC method development for highly lipophilic analytes [1]. The documented logP differential of +0.4 versus the nonanoate analog provides a two-point calibration option within the same structural series when both compounds are procured together.

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